molecular formula C19H24ClN3 B6972771 N-[1-(3-chlorophenyl)-2-pyridin-3-ylethyl]-1-methylpiperidin-4-amine

N-[1-(3-chlorophenyl)-2-pyridin-3-ylethyl]-1-methylpiperidin-4-amine

Cat. No.: B6972771
M. Wt: 329.9 g/mol
InChI Key: IIQIZPGCFFPXEM-UHFFFAOYSA-N
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Description

N-[1-(3-chlorophenyl)-2-pyridin-3-ylethyl]-1-methylpiperidin-4-amine is a synthetic organic compound that features a complex structure incorporating a chlorophenyl group, a pyridine ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorophenyl)-2-pyridin-3-ylethyl]-1-methylpiperidin-4-amine typically involves multi-step organic reactions. One common route includes:

    Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzaldehyde with 3-pyridylacetonitrile in the presence of a base such as sodium hydride to form an intermediate compound.

    Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the corresponding alcohol.

    Cyclization: The alcohol undergoes cyclization with 1-methylpiperidine in the presence of a catalyst such as palladium on carbon to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chlorophenyl)-2-pyridin-3-ylethyl]-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert ketones or aldehydes back to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(3-chlorophenyl)-2-pyridin-3-ylethyl]-1-methylpiperidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent in treating neurological disorders due to its interaction with specific receptors in the brain.

    Pharmacology: The compound is studied for its binding affinity and activity at various neurotransmitter receptors.

    Biological Research: Used as a tool compound to investigate the biological pathways and mechanisms involving its target receptors.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism by which N-[1-(3-chlorophenyl)-2-pyridin-3-ylethyl]-1-methylpiperidin-4-amine exerts its effects involves binding to specific molecular targets such as neurotransmitter receptors. This binding can modulate the activity of these receptors, leading to changes in neurotransmission and subsequent physiological effects. The pathways involved may include modulation of dopamine, serotonin, or other neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-chlorophenyl)-2-pyridin-3-ylethyl]-1-methylpiperidin-4-amine shares structural similarities with other compounds such as:

Uniqueness

  • Structural Uniqueness : The combination of a chlorophenyl group, a pyridine ring, and a piperidine moiety in a single molecule is relatively unique and contributes to its specific pharmacological profile.
  • Receptor Binding : Its binding affinity and selectivity for certain neurotransmitter receptors may differ from other similar compounds, leading to distinct therapeutic effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-(3-chlorophenyl)-2-pyridin-3-ylethyl]-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3/c1-23-10-7-18(8-11-23)22-19(12-15-4-3-9-21-14-15)16-5-2-6-17(20)13-16/h2-6,9,13-14,18-19,22H,7-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQIZPGCFFPXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(CC2=CN=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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